5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate
Overview
Description
The compound “5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that consist of a benzene ring attached to a pyrone ring . They are known for their wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties .
Scientific Research Applications
In Vitro Cytotoxicity
A study evaluated the in vitro cytotoxic effect of various coumarin derivatives, including 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate, on human lung cancer (A549) and normal lung (MRC-9) cell lines. This compound demonstrated significant cytotoxicity against the A549 cell line, suggesting its potential as a lead for developing new anticancer compounds (Musa, Joseph, Latinwo, Badisa, & Cooperwood, 2015).
Antineoplastic Activity
Another study synthesized various derivatives of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromenes, which were evaluated for their antineoplastic activities on human tumor cell lines. These derivatives showed promise as a new leading skeleton for further antitumor activity study, indicating the potential of this class of compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Antimicrobial Activity
Several studies have also focused on the synthesis of derivatives with the chromen-2-one fragment, including 5-(acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate, and their subsequent evaluation for antimicrobial activity. These compounds exhibited varying degrees of antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antioxidant Activity
The antioxidant activity of new coumarin derivatives, including those related to this compound, was investigated. These compounds were found to exhibit significant antioxidant activity, making them relevant for studies related to oxidative stress and related disorders (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Synthesis and Biological Importance
A study focusing on the synthesis of 3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones, including acetoxy derivatives, revealed their significant biological activity, particularly against microbial organisms. This highlights the compound's potential in the development of new antimicrobial drugs (Gharpure, Choudhary, Ingle, & Juneja, 2013).
Future Directions
The study of chromone derivatives is an active area of research due to their diverse biological activities . Future research on “5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate” could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and potential applications.
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-11(22)27-15-6-4-14(5-7-15)17-10-26-18-8-16(28-12(2)23)9-19(29-13(3)24)20(18)21(17)25/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWPHUQAVBEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347574 | |
Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5995-97-1 | |
Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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